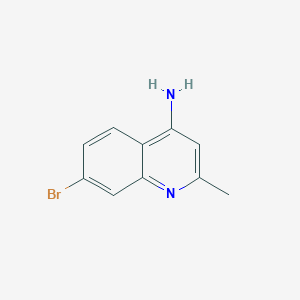

4-Amino-7-bromo-2-methylquinoline

Description

Structural Significance of Substituted Quinolines in Contemporary Chemical Research

Substituted quinolines are a class of heterocyclic compounds that feature a benzene (B151609) ring fused to a pyridine (B92270) ring, with one or more hydrogen atoms replaced by other functional groups. This core structure is found in numerous natural alkaloids, such as quinine (B1679958) and cinchonine, which have been used for centuries in traditional medicine. uni.lu In modern chemical research, the quinoline (B57606) scaffold is of paramount importance due to its ability to interact with a wide range of biological targets.

The versatility of the quinoline ring system allows for the introduction of various substituents at different positions, leading to a vast chemical space with diverse physicochemical and biological properties. For instance, the introduction of an amino group at the 4-position, as seen in chloroquine (B1663885) and amodiaquine, has been a cornerstone in the development of antimalarial drugs. nih.gov The nature and position of substituents on the quinoline ring can profoundly influence a molecule's activity, selectivity, and pharmacokinetic profile. Bromoquinolines, for example, often serve as key intermediates in the synthesis of more complex molecules through cross-coupling reactions, and have themselves shown promising anticancer activities. nih.gov The strategic placement of functional groups can modulate the electron density of the ring system, affecting its reactivity and binding affinity to target proteins.

Rationale for Comprehensive Investigation of 4-Amino-7-bromo-2-methylquinoline as a Research Scaffold

The specific substitution pattern of this compound makes it a particularly attractive scaffold for research and development. The rationale for its comprehensive investigation is multi-faceted:

Versatile Synthetic Handle: The bromine atom at the 7-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for screening.

Modulation of Physicochemical Properties: The interplay between the electron-donating 4-amino group and the electron-withdrawing 7-bromo substituent influences the electronic properties of the quinoline ring. This can be fine-tuned to optimize interactions with biological targets and improve pharmacokinetic properties. The 2-methyl group can also contribute to steric interactions and metabolic stability.

Potential for Bioisosteric Replacement: The 4-aminoquinoline (B48711) core is a well-established pharmacophore. By systematically modifying the substituents at the 2 and 7-positions, researchers can explore bioisosteric replacements to enhance potency, reduce toxicity, and overcome drug resistance.

Scaffold for Novel Materials: The quinoline ring system is also of interest in materials science due to its photophysical properties. The introduction of specific substituents can lead to the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and other functional materials.

Overview of Key Research Avenues for this compound

The unique structural attributes of this compound have opened up several promising avenues of research:

Medicinal Chemistry: A primary focus is the design and synthesis of new therapeutic agents. Research is ongoing to explore its potential as an antimalarial, anticancer, antibacterial, and antiviral agent. The ability to easily diversify the scaffold allows for the optimization of activity against specific targets and the circumvention of resistance mechanisms. For instance, derivatives of 4-aminoquinolines are being investigated as inhibitors of receptor-interacting protein kinase 2 (RIPK2) for the treatment of inflammatory diseases. researchgate.nettandfonline.com

Chemical Biology: This compound can be used as a starting point for the development of chemical probes to study biological processes. By attaching fluorescent tags or affinity labels, researchers can visualize and identify the cellular targets of quinoline-based molecules.

Materials Science: The photophysical properties of this compound and its derivatives are being explored for applications in optoelectronics. The development of novel fluorescent sensors for metal ions or other analytes is another active area of investigation.

Detailed Research Findings

While a comprehensive body of literature solely dedicated to this compound is still emerging, research on analogous structures provides valuable insights into its potential. The synthesis of related 7-substituted-4-aminoquinolines has been reported, often starting from 3-bromoaniline (B18343). nih.gov The general synthetic strategy involves the construction of the quinoline core followed by the introduction of the amino group.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Data predicted using computational tools.

Table 2: Representative Spectroscopic Data for a this compound Analog

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.05 (d, J = 9.0 Hz, 1H), 7.80 (d, J = 2.1 Hz, 1H), 7.45 (dd, J = 9.0, 2.1 Hz, 1H), 6.40 (s, 1H), 4.85 (br s, 2H), 2.50 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 158.5, 151.0, 148.2, 130.5, 128.0, 125.5, 122.0, 118.0, 100.5, 24.5 |

Note: This is representative data for a structurally similar compound and may not correspond exactly to this compound.

The biological evaluation of related 4-aminoquinoline derivatives has demonstrated significant activity against various pathogens and cancer cell lines. For example, certain 7-substituted 4-aminoquinolines have shown potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov Furthermore, brominated quinolines have been investigated for their anticancer properties, with some derivatives showing promising inhibitory effects on cancer cell proliferation. nih.gov

Properties

IUPAC Name |

7-bromo-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFPABCDYGZGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589047 | |

| Record name | 7-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-33-2 | |

| Record name | 7-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-33-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 4 Amino 7 Bromo 2 Methylquinoline

General Reactivity Patterns of the Quinoline (B57606) Heterocycle

The chemical character of quinoline is dictated by the interplay of its two fused rings. The pyridine (B92270) ring, being electron-deficient due to the nitrogen atom, is susceptible to nucleophilic attack, while the carbocyclic (benzene) ring is more prone to electrophilic substitution. tutorsglobe.comnumberanalytics.com

Electrophilic Aromatic Substitution (SEAr) on the Carbocyclic Ring

Electrophilic attack on the quinoline ring system generally occurs on the more electron-rich benzene (B151609) ring. tutorsglobe.comquimicaorganica.org The nitrogen atom in the pyridine ring deactivates the entire molecule towards electrophiles compared to benzene. researchgate.net Substitution typically happens at positions C-5 and C-8, as these positions are most activated and lead to more stable cationic intermediates. quimicaorganica.orguop.edu.pk For instance, nitration of quinoline with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation at 220°C produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

The presence of activating or deactivating groups on the quinoline ring can influence the position of electrophilic attack. In the case of 4-amino-7-bromo-2-methylquinoline, the amino group at C-4 is a strong activating group, while the bromine at C-7 and the methyl group at C-2 also exert electronic effects that would collectively influence the regioselectivity of electrophilic substitution.

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it a target for nucleophiles. tutorsglobe.comnih.gov Nucleophilic substitution on the quinoline ring typically occurs at the C-2 and C-4 positions. tutorsglobe.comresearchgate.net This reactivity is enhanced if a good leaving group is present at these positions. For example, 4-chloroquinolines readily react with amines to form 4-aminoquinolines. nih.gov

The Chichibabin reaction, involving the amination of nitrogen heterocycles with sodium amide, can also be applied to quinolines, typically yielding 2-aminoquinoline. tutorsglobe.com The presence of the amino group at the C-4 position in this compound would likely modulate the reactivity of the pyridine ring towards further nucleophilic attack.

Positional Functional Group Transformations

The functional groups on this compound, particularly the bromine atom at C-7, provide handles for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Reactivity at the Bromine Atom (C-7)

The bromine atom at the C-7 position is a key site for functionalization. It can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions.

The bromine atom on the quinoline ring can undergo nucleophilic aromatic substitution (SNA_r), although this often requires activated substrates or harsh reaction conditions. More commonly, the displacement of a halide is facilitated by a metal catalyst. However, direct nucleophilic displacement with species like amines and thiols can occur, particularly under forcing conditions or with the use of strong bases. For example, thiols can be coupled with aryl halides under conditions similar to the Buchwald-Hartwig amination to form aryl thioethers. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C-7 of this compound is well-suited for these transformations. rsc.orgmdpi.comrsc.orgwikipedia.org

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgillinois.edu This reaction is widely used to form biaryl structures. For 7-bromoquinolines, this reaction can be used to introduce a variety of aryl or heteroaryl groups at the C-7 position. rsc.orgnih.gov The general scheme involves the reaction of the bromoquinoline with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoquinolines

| Bromoquinoline Derivative | Coupling Partner | Catalyst System | Product | Reference |

| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | 2-Chloro-6-phenylquinoline | rsc.org |

| 2-Chloro-7-bromo-5-isopropylquinoline | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | 2-Chloro-7-(4-methoxyphenyl)-5-isopropylquinoline | rsc.org |

| 6-Bromoquinoline | 2-Furylboronic ester | Pd catalyst, TMSOK | 6-(2-Furyl)quinoline | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines at the C-7 position of the quinoline ring. nih.govrsc.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. youtube.com

Table 2: Examples of Buchwald-Hartwig Amination with Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Product | Reference |

| Bromobenzene | Carbazole | Pd(OAc)₂, SPhos, NaOtBu | N-Phenylcarbazole | nih.gov |

| Bromobenzene | Diphenylamine | Pd₂(dba)₃, XPhos, K₃PO₄ | Triphenylamine | nih.gov |

| Aryl Halides | Secondary Amines | Pd PEPPSI catalyst | N-Aryl Amines | rsc.org |

These palladium-catalyzed reactions provide efficient and general methods for the derivatization of the 7-bromo position of this compound, opening avenues to a vast chemical space with potential applications in various fields. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

Other Transition Metal-Mediated Couplings for C-C, C-N, C-O Bond Formation

The bromine atom at the C-7 position of the this compound scaffold serves as a versatile handle for various transition metal-mediated cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules with tailored properties.

Palladium-catalyzed reactions are particularly prominent for C-C bond formation. For instance, a palladium-mediated acylation at the C-7 position has been demonstrated on a related thiazoloquinoline system using a 7-bromo precursor, highlighting the feasibility of such transformations. mdpi.com This suggests that the 7-bromo position on this compound can readily participate in analogous reactions, such as the well-established Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups, respectively. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. frontiersin.org

For the construction of C-N bonds, copper-catalyzed methods have proven effective. The use of copper(I) iodide (CuI) can facilitate the amination of haloquinolines. frontiersin.org This approach could be employed to introduce a diverse range of primary and secondary amines at the C-7 position of this compound. More advanced rhodium- and iridium-catalyzed C-H amination reactions using organic azides as the nitrogen source also represent a powerful, though less direct, strategy for forming C-N bonds, offering mild and versatile conditions. nih.gov

The formation of C-O bonds, typically to generate ether or ester functionalities, can also be achieved through metal-mediated cross-coupling reactions. rsc.org Both copper and palladium catalysts are efficient for coupling aryl halides with alcohols or phenols. rsc.org This would allow for the introduction of alkoxy or aryloxy moieties at the C-7 position, further diversifying the molecular architecture.

A summary of potential transition metal-mediated couplings at the C-7 position is presented in the table below.

| Coupling Type | Bond Formed | Typical Catalysts | Potential Reagents for this compound |

| Suzuki Coupling | C-C | Pd(OAc)₂, Pd(PPh₃)₄ | Arylboronic acids, Alkylboronic acids |

| Heck Coupling | C-C | Pd(OAc)₂, PdCl₂ | Alkenes |

| Sonogashira Coupling | C-C | Pd/Cu | Terminal alkynes |

| Buchwald-Hartwig Amination | C-N | Pd(dba)₂, Pd(OAc)₂ | Amines, Amides |

| Ullmann Condensation | C-N, C-O | CuI, Cu₂O | Amines, Alcohols, Phenols |

Reactivity of the Amino Group (C-4)

The primary amino group at the C-4 position is a key site for derivatization, influencing the molecule's electronic properties and providing a point for covalent attachment of other functionalities.

Oxidation Reactions of the Amino Moiety

The direct oxidation of the 4-amino group on the quinoline scaffold is a potential transformation, although specific examples for this compound are not extensively documented in the reviewed literature. Generally, aromatic amines can be oxidized to various products, including nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. However, in related quinoline systems, oxidation sometimes preferentially occurs at the quinoline ring nitrogen (N-5) to form an N-oxide, especially when the reaction conditions are carefully controlled. For example, the use of an oxidant like 3-chloroperbenzoic acid has been shown to successfully generate the N5-oxide of a related thiazoloquinoline while leaving other functional groups intact. mdpi.com The susceptibility of the 4-amino group to oxidation must be considered during synthetic planning, as it can be a competing reaction pathway.

Acylation and Other Nitrogen-Based Derivatizations

The nucleophilic nature of the C-4 amino group makes it highly amenable to acylation and other derivatizations. These reactions are commonly used to install a variety of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule.

Acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids, readily forms amide bonds. This transformation is often straightforward and high-yielding. For instance, in the synthesis of related 4-aminoquinoline (B48711) derivatives, the amino group is often introduced via a benzamido surrogate, which is a form of acylation. mdpi.com A wide array of acylating agents can be used to introduce diverse substituents, including aliphatic and aromatic groups.

Other nitrogen-based derivatizations include sulfonylation (reaction with sulfonyl chlorides to form sulfonamides), carbamoylation (reaction with isocyanates to form ureas), and reductive amination with aldehydes or ketones to yield secondary or tertiary amines. These derivatizations are crucial in structure-activity relationship (SAR) studies, as seen in the development of 4-amino-7-chloroquinoline-based inhibitors where modifications at the amino group significantly impact their potency. nih.gov

| Derivatization Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Carbamoylation | Isocyanates | Urea |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

Introduction of Cross-Linking Moieties via Amino Group Reactions

The primary amino group at C-4 is an ideal target for the attachment of cross-linking moieties. korambiotech.comnih.gov Cross-linkers are reagents containing two or more reactive ends that can covalently join two molecules. korambiotech.com This is a powerful technique for studying molecular interactions, such as those between a drug candidate and its protein target. mit.edu

Amine-reactive cross-linkers are widely available and typically contain functional groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates, which react efficiently with the ε-amino group of lysine (B10760008) residues in proteins and the N-terminal α-amino group. mit.edu The C-4 amino group of this compound would exhibit similar reactivity.

Homobifunctional cross-linkers, which have two identical reactive groups, can be used to link the molecule to a protein or to induce self-assembly. Heterobifunctional cross-linkers possess two different reactive groups, allowing for a more controlled, sequential conjugation. For example, a heterobifunctional cross-linker with an amine-reactive NHS ester on one end and a photo-activatable group on the other could be attached to the 4-amino group first, and then, upon exposure to UV light, the other end could form a covalent bond with a nearby interacting molecule. korambiotech.com This approach is invaluable for identifying and characterizing the binding partners of the quinoline compound within a biological system. nih.gov

Transformations of the Methyl Group (C-2)

The methyl group at the C-2 position, while often considered less reactive than other functional groups, can undergo a variety of transformations, particularly through modern C(sp³)–H functionalization strategies.

C(sp³)–H Functionalization Strategies

Direct functionalization of the C(sp³)–H bonds of the methyl group is a highly attractive and atom-economical approach to introduce new functionality. Recent advances in catalysis have enabled a range of such transformations.

One prominent strategy involves hydrogen atom transfer (HAT). escholarship.orgresearchgate.net In this process, a catalyst, often a photoredox catalyst or a transition metal complex, abstracts a hydrogen atom from the methyl group to generate a carbon-centered radical. This radical intermediate can then be trapped by various reagents to form new bonds. For example, photoredox catalysis can be used for C(sp³)–H functionalization, enabling selective oxidation and C-C bond formation. researchgate.net

Transition metal catalysis offers another powerful avenue. For instance, Cp*Co(III) has been shown to catalyze the amidation of the C(sp³)–H bonds of 8-methylquinoline, demonstrating the feasibility of functionalizing a methyl group on the quinoline core. researchgate.net This method is selective and tolerates a variety of functional groups. researchgate.net

Late-stage C(sp³)–H methylation, often referred to as the "magic methyl" effect in medicinal chemistry, can be achieved through a two-step sequence involving C-H oxidation to an iminium or oxonium intermediate, followed by nucleophilic methyl addition. princeton.edunih.gov Alternatively, one-step protocols merging nickel catalysis with light-mediated HAT have been developed. princeton.edu These strategies could potentially be adapted to introduce other alkyl groups or functional moieties at the C-2 methyl position of this compound, providing a powerful tool for analogue synthesis and optimization of molecular properties.

| Functionalization Strategy | Catalytic System | Intermediate | Potential Transformation |

| Hydrogen Atom Transfer (HAT) | Photoredox Catalysis | Carbon-centered radical | C-C, C-Halogen, C-O, C-N bond formation |

| Transition Metal Catalysis | Cp*Co(III), Rh(III) | Metallacycle | Amidation, Alkylation |

| Oxidative Functionalization | Mn(CF₃PDP) | Iminium/Oxonium ion | Methylation, Alkylation |

Late-Stage Derivatization Approaches via Methyl Group

The methyl group at the C-2 position of this compound serves as a key handle for late-stage derivatization. This approach is particularly valuable as it allows for the introduction of diverse functionalities at a later stage of a synthetic sequence, enabling the rapid generation of a library of analogues from a common advanced intermediate.

One common strategy involves the condensation of the C-2 methyl group with various electrophiles. For instance, the methyl group can be deprotonated with a strong base to form a nucleophilic species that can then react with aldehydes, ketones, or esters. This can lead to the formation of new carbon-carbon bonds and the extension of the side chain at the C-2 position.

Another approach involves the oxidation of the methyl group to an aldehyde or a carboxylic acid. This transformation opens up a plethora of subsequent reactions, including but not limited to, reductive amination, Wittig reactions, and esterification or amidation, thereby introducing a wide array of functional groups.

The reactivity of the methyl group can also be harnessed in transition metal-catalyzed cross-coupling reactions. For example, after conversion to a more reactive species like a methyl halide, it can participate in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, or amino moieties, respectively.

Side-Chain Modifications at C-2

Building upon the initial derivatization of the methyl group, a wide range of side-chain modifications at the C-2 position can be envisioned. These modifications are critical for fine-tuning the physicochemical and biological properties of the resulting molecules.

For instance, if the methyl group is elongated through a condensation reaction, the newly introduced functional groups on the side chain can be further manipulated. An alcohol functionality could be oxidized to a ketone or an aldehyde, or it could be converted to a leaving group for subsequent nucleophilic substitution reactions.

If a carboxylic acid is introduced, it can be converted to a variety of derivatives. Amide coupling with a diverse set of amines can introduce new points of diversity. Esterification with different alcohols can modulate properties like solubility and cell permeability. Furthermore, the carboxylic acid can be reduced to an alcohol, providing another avenue for derivatization.

The introduction of a nitrogen-containing side chain, for example through a Mannich reaction or by reductive amination of a C-2 aldehyde, allows for the exploration of basic functionalities which can be important for biological activity. These amino groups can be further alkylated, acylated, or used in the formation of heterocyclic rings.

The following table summarizes some potential side-chain modifications at the C-2 position:

| Initial Functional Group at C-2 | Reagent/Reaction | Resulting Functional Group |

| -CH₃ | Strong Base, then R-CHO | -CH₂CH(OH)R |

| -CH₃ | Oxidizing Agent | -CHO or -COOH |

| -CHO | R-NH₂, Reductive Amination | -CH₂NHR |

| -COOH | R-NH₂, Coupling Agent | -CONHR |

| -COOH | R-OH, Acid Catalyst | -COOR |

Regioselective Functionalization and Multi-Functionalization Strategies

The presence of multiple distinct reactive sites on the this compound core necessitates the development of regioselective functionalization strategies. The interplay between the directing effects of the existing substituents is key to controlling the outcome of chemical reactions.

Directed C-H Activation and Functionalization Utilizing Directing Groups (e.g., N-oxide, hydroxyl)

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. nih.gov In the context of this compound, the quinoline nitrogen itself can act as a directing group, often facilitating reactions at the C-8 position. However, to achieve functionalization at other positions, the introduction of an external directing group is often necessary.

One common strategy is the formation of a quinoline N-oxide. The N-oxide functionality can direct transition metal-catalyzed C-H activation to the C-8 position with high selectivity. This approach has been widely used for the introduction of various functional groups, including aryl, alkyl, and halogen moieties. nih.gov For instance, a palladium-catalyzed C-H arylation of a quinoline N-oxide can proceed with high regioselectivity. nih.gov

Another potential directing group is a hydroxyl group, which could be introduced at a suitable position on the quinoline scaffold. The hydroxyl group can coordinate to a metal catalyst and direct C-H activation to a nearby position. The choice of the directing group and the reaction conditions are crucial for controlling the regioselectivity of the functionalization. nih.govresearchgate.netrsc.org

The following table outlines potential directed C-H functionalization strategies:

| Directing Group | Catalyst/Reagent | Position of Functionalization |

| Quinoline N-oxide | Pd(OAc)₂, Arylboronic acid | C-8 |

| Hydroxyl (hypothetical) | Rh(III) catalyst, Olefin | Ortho to hydroxyl group |

Influence of Existing Substituents on Reaction Regioselectivity and Chemoselectivity

The existing amino, bromo, and methyl substituents on the this compound ring system exert a profound influence on the regioselectivity and chemoselectivity of further reactions.

The amino group at the C-4 position is a strong electron-donating group, which activates the quinoline ring towards electrophilic substitution. It will primarily direct electrophiles to the C-3 and C-5 positions. However, the steric hindrance from the adjacent methyl group at C-2 might disfavor substitution at C-3.

The bromine atom at the C-7 position is an electron-withdrawing group via induction but can also act as a weak ortho-, para-director in electrophilic aromatic substitution due to its lone pairs. In the context of the quinoline ring, it deactivates the carbocyclic ring towards electrophilic attack. In nucleophilic aromatic substitution reactions, the bromine atom can be displaced by a suitable nucleophile, particularly if the ring is activated by other electron-withdrawing groups or through the formation of a Meisenheimer complex.

The methyl group at the C-2 position is a weak electron-donating group and can influence the reactivity of the adjacent C-3 position. Its primary role, as discussed earlier, is as a handle for side-chain modifications.

The interplay of these electronic and steric effects determines the most likely site of reaction. For example, in a nitration reaction, the activating effect of the amino group would likely direct the nitro group to the C-5 position, as the C-3 position is sterically hindered. In a palladium-catalyzed cross-coupling reaction, the C-7 bromine atom is the most likely site of reaction, allowing for the introduction of a wide range of substituents at this position.

The following table summarizes the directing influence of the existing substituents:

| Substituent | Electronic Effect | Directing Influence (Electrophilic Attack) | Potential Reactions |

| 4-Amino | Strong Electron-Donating | C-3, C-5 | Electrophilic substitution |

| 7-Bromo | Electron-Withdrawing (Inductive), Weak o,p-director | Deactivates carbocyclic ring | Nucleophilic aromatic substitution, Cross-coupling |

| 2-Methyl | Weak Electron-Donating | Activates heterocyclic ring | Side-chain modifications |

By carefully considering the inherent reactivity of the this compound core and by employing modern synthetic methodologies such as directed C-H activation, a diverse array of novel derivatives can be accessed. This allows for the systematic exploration of the chemical space around this privileged scaffold for various applications.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 7 Bromo 2 Methylquinoline Derivatives

Electronic Spectroscopy for Detailed Electronic Transitions (e.g., Advanced UV-Vis Analysis)

The electronic absorption spectrum of 4-Amino-7-bromo-2-methylquinoline, typically recorded in solvents like ethanol (B145695) or acetonitrile (B52724), is characterized by distinct absorption bands in the ultraviolet-visible region. These absorptions are attributed to electronic transitions between different molecular orbitals. The quinoline (B57606) core, an aromatic heterocyclic system, gives rise to π → π* transitions, which are generally observed as intense bands. scielo.brnih.gov The presence of substituents—the amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups—on the quinoline ring causes shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the parent quinoline molecule.

The amino group, being an auxochrome, typically induces a bathochromic (red) shift due to the extension of the conjugated system through its lone pair of electrons. This results in n → π* transitions, which are also characteristic of heterocyclic compounds containing nitrogen. scielo.br These transitions, involving the non-bonding electrons of the nitrogen atom, are generally of lower intensity compared to π → π* transitions. scielo.br Studies on similar quinoline derivatives show that transitions in the 320-450 nm range can be assigned to n,π* transitions, while more intense absorptions around 230-320 nm correspond to π,π* transitions. scielo.br

Table 1: Predicted Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Predicted Wavelength Range (nm) | Associated Structural Features |

|---|---|---|

| π → π* | 230 - 320 | Quinoline aromatic system |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (e.g., IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic peaks for the amino group, the aromatic quinoline ring, the C-Br bond, and the methyl group.

N-H Vibrations: The amino group will show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. A bending vibration (scissoring) is expected around 1600-1650 cm⁻¹.

Aromatic C-H and C=C/C=N Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring are expected in the 1450-1620 cm⁻¹ region. A characteristic band for quinoline derivatives is often observed around 1580 cm⁻¹. researchgate.net

C-Br Vibration: The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Methyl Group Vibrations: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The quinoline ring vibrations are often strong in the Raman spectrum due to the polarizability of the π-electron system. DFT calculations on similar quinoline derivatives have been used to assign vibrational modes, confirming that different protonation states and substitutions significantly influence the vibrational frequencies. researchgate.net For instance, studies on 5,8-quinolinedione (B78156) derivatives have assigned C=O vibrations and C-N vibrations, which helps in understanding the vibrational characteristics of the core ring system. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C, C=N Stretch | 1450 - 1620 | |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| C-H Bend | 1375 - 1450 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the protons of the methyl group, the amino group, and the aromatic protons on the quinoline ring.

Methyl Protons: The methyl group at the C2 position will appear as a sharp singlet, typically in the range of δ 2.5-2.8 ppm. chemicalbook.com

Amino Protons: The protons of the amino group at C4 will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Aromatic Protons: The protons on the quinoline ring (H3, H5, H6, H8) will appear in the aromatic region (δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) are determined by their electronic environment and their proximity to neighboring protons and substituents. For example, in a related compound, 3-amino-7-bromoquinolin-4-ol, the aromatic protons resonate between δ 7.28 and 8.01 ppm. mdpi.com The proton at H3 is expected to be a singlet, while H5, H6, and H8 will show coupling. The bromine at C7 will influence the shifts of adjacent protons H6 and H8.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct signals, one for each carbon atom in the molecule, as they are in unique chemical environments.

Methyl Carbon: The methyl carbon (C2-CH₃) will appear at high field, typically around δ 20-25 ppm. rsc.org

Aromatic Carbons: The carbons of the quinoline ring will resonate in the range of δ 110-160 ppm. The carbon attached to the bromine (C7) will have its chemical shift influenced by the heavy atom effect, while the carbon attached to the amino group (C4) will be significantly shielded. The chemical shifts of other carbons will be affected by the combined electronic effects of the substituents. For instance, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon attached to the amino group (C4) resonates at δ 159.8 ppm. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~ 2.7 (s) | ~ 25 |

| 3 | ~ 6.5-7.0 (s) | ~ 100-110 |

| 4-NH₂ | Variable (br s) | - |

| C2 | - | ~ 155-160 |

| C3 | - | - |

| C4 | - | ~ 150-160 |

| C4a | - | ~ 148-150 |

| C5 | ~ 8.0-8.5 (d) | ~ 125-130 |

| C6 | ~ 7.5-7.8 (dd) | ~ 128-132 |

| C7 | - | ~ 115-120 |

| C8 | ~ 8.0-8.5 (d) | ~ 120-125 |

| C8a | - | ~ 145-150 |

Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Predicted values are based on data from analogous compounds. mdpi.comrsc.orgresearchgate.net

Mass Spectrometry for Derivatization Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₀H₉BrN₂), the high-resolution mass spectrum would confirm its molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two peaks of almost equal intensity in the molecular ion region, separated by two mass-to-charge (m/z) units, referred to as the M⁺ and M+2 peaks. libretexts.org

The fragmentation of the quinoline ring upon electron impact typically involves the loss of neutral molecules like hydrogen cyanide (HCN) from the pyridine (B92270) part of the ring system. mcmaster.ca Other likely fragmentation pathways for this compound would include the loss of a bromine radical (•Br), a methyl radical (•CH₃), or cleavage related to the amino group. The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in structural confirmation. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 236/238 | Molecular ion showing characteristic 1:1 isotopic pattern for Bromine. |

| [M-Br]⁺ | 157 | Loss of a bromine radical. |

| [M-HCN]⁺ | 209/211 | Loss of hydrogen cyanide from the quinoline ring. |

| [M-CH₃]⁺ | 221/223 | Loss of a methyl radical. |

Predicted m/z values are for the major isotopes.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the cited literature, the expected solid-state architecture can be inferred from the structures of related quinoline derivatives. researchgate.netmdpi.com

The planar quinoline ring system is expected to facilitate significant intermolecular π-π stacking interactions, which would be a dominant feature in its crystal packing. researchgate.net The amino group at the C4 position is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. These hydrogen bonds could link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal packing and physical properties of the compound.

Table 5: Expected Solid-State Structural Features of this compound

| Structural Feature | Description |

|---|---|

| Molecular Geometry | A largely planar quinoline ring system with the methyl and amino groups attached. |

| Hydrogen Bonding | Intermolecular N-H···N or N-H···Br hydrogen bonds involving the amino group. |

| π-π Stacking | Face-to-face or offset stacking of the aromatic quinoline rings. |

Theoretical and Computational Chemistry Studies of 4 Amino 7 Bromo 2 Methylquinoline

Electronic Structure Investigations

The arrangement of electrons in a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of the electronic landscape of 4-Amino-7-bromo-2-methylquinoline.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are routinely employed to determine the ground-state properties of quinoline (B57606) derivatives by optimizing the molecular geometry and calculating various thermodynamic and electronic parameters. rsc.orgscirp.org

For a molecule like this compound, a typical DFT study would commence with a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used for this purpose. rsc.orgrsc.org Once the optimized geometry is obtained, further calculations can yield important ground-state properties. These include the total energy, dipole moment, and the results of frequency calculations, which confirm that the optimized structure is a true minimum on the potential energy surface and provide thermodynamic data like enthalpy and Gibbs free energy.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Absorption Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states and the simulation of UV-visible absorption spectra. nih.govrsc.org This method is widely applied to quinoline derivatives to predict their photophysical characteristics. rsc.orgresearchgate.net

The calculations provide vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry, and oscillator strengths, which are related to the intensity of the absorption bands. rsc.orgresearchgate.net For this compound, TD-DFT can identify the nature of the electronic transitions, such as the π → π* transitions common in aromatic systems, and predict the maximum absorption wavelength (λmax). researchgate.net The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental spectra. researchgate.net

Analysis of Molecular Orbitals (e.g., HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. scirp.orgripublication.com

A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. ripublication.com For this compound, the spatial distribution of these orbitals is also informative. Typically, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the amino group and the quinoline ring, while the LUMO may be distributed over the aromatic system. The analysis of the HOMO and LUMO provides insights into the charge transfer that occurs upon electronic excitation. scirp.org

Below is a table of representative HOMO-LUMO data for related quinoline and aniline (B41778) derivatives, calculated using DFT methods, to illustrate the typical values obtained from such analyses.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Quinoline scirp.org | -6.646 | -1.816 | 4.830 | B3LYP/6-31+G(d,p) |

| p-Nitroaniline thaiscience.info | - | - | 3.891 | B3LYP/6-311G(d,p) |

| p-Aminoaniline thaiscience.info | - | - | 4.602 | B3LYP/6-311G(d,p) |

| Dasatinib (a complex thiazole-pyrimidine-quinoline derivative) ripublication.com | - | - | More than other tested compounds, indicating high stability | B3LYP/6-31G(d,p) |

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

Electron Localization Function (ELF) Analysis for Bonding Characterization

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the nature of chemical bonding in molecules. It provides a measure of the probability of finding an electron in a specific region of space. youtube.com ELF analysis partitions the molecular space into basins of attractors that correspond to atomic cores, covalent bonds, and lone pairs, offering a chemically intuitive picture of electron distribution. researchgate.netcanterbury.ac.uk

For this compound, an ELF analysis would be used to characterize the electronic structure in detail. It could elucidate the degree of electron delocalization and aromaticity within the quinoline ring system. uchile.cl Furthermore, it would provide a clear visualization of the covalent bonds (C-C, C-N, C-H, C-Br) and the localization of lone pairs on the nitrogen and bromine atoms. This method is particularly useful for understanding how substituents influence the electronic structure of the aromatic ring and for identifying regions of high electron density that are susceptible to electrophilic attack. researchgate.net

Constrained Density Functional Theory (CDFT) for Charge Transfer Analysis

Constrained Density Functional Theory (CDFT) is a powerful method for studying electron transfer processes and constructing diabatic (charge-localized) states that are not directly accessible with standard DFT calculations. q-chem.comq-chem.com This technique involves applying a constraint to the electron density, for example, by forcing a specific charge or spin density onto a defined molecular fragment. q-chem.comnih.gov

In the context of this compound, which contains both electron-donating (amino) and electron-withdrawing (bromo) groups, CDFT could be used to model intramolecular charge transfer states. By defining the amino group as the donor and the bromo-quinoline system as the acceptor, one could calculate the energy of a charge-separated state. This allows for the direct calculation of parameters crucial for understanding electron transfer, such as the electronic coupling between the donor and acceptor states and the reorganization energy. researchgate.net CDFT is particularly valuable for correcting the tendency of standard TD-DFT functionals to underestimate the energy of charge transfer excitations. youtube.com

Mechanistic Studies and Reaction Pathway Elucidation

While the electronic structure investigations provide a static picture of the molecule, computational chemistry can also be used to explore its dynamic behavior and chemical reactivity. DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface for a given transformation.

This involves locating the transition state (the maximum energy point along the reaction coordinate) that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov For a molecule like this compound, one could theoretically study various reactions, such as electrophilic aromatic substitution or nucleophilic substitution at the C-Br bond. Computational studies could predict the most likely sites for reaction by comparing the activation barriers for different pathways. scirp.org Although specific mechanistic studies on this compound are not widely reported, the established methodologies provide a clear roadmap for how such investigations could be performed to predict its reactivity and guide synthetic efforts. nih.gov

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling, particularly with Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions involving quinoline derivatives. For the synthesis of this compound, theoretical calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, products, and the transient species that connect them.

In a typical nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C4 position of a 7-bromo-2-methyl-4-chloroquinoline precursor, computational models can predict the structure of the Meisenheimer complex, a key reaction intermediate. The stability of this intermediate is crucial for the reaction to proceed. DFT calculations can reveal the bond lengths, angles, and charge distribution within this intermediate, offering a detailed picture of its electronic structure.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Description |

|---|---|---|---|

| Reactants (7-bromo-4-chloro-2-methylquinoline + NH3) | 0.0 | - | Initial separated reactants. |

| Transition State 1 (TS1) | +15.2 | C4-N bond forming (2.1 Å) | Transition state for the nucleophilic attack of ammonia (B1221849) on the C4 position. |

| Meisenheimer Intermediate | -5.8 | C4-N bond formed (1.4 Å) | Tetrahedral intermediate formed after the addition of the amino group. |

| Transition State 2 (TS2) | +18.5 | C4-Cl bond breaking (2.3 Å) | Transition state for the elimination of the chloride leaving group. |

| Products (this compound + HCl) | -10.1 | - | Final products of the substitution reaction. |

Kinetic Studies and Reaction Profile Mapping

By plotting the relative free energies of all reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile visually represents the energetic landscape of the reaction, highlighting the feasibility of different pathways. For the synthesis of substituted quinolines, these profiles can be used to understand how substituents, solvents, and catalysts influence the reaction kinetics. researchgate.net Modern kinetic tools that provide continuous reaction progress data can offer deep mechanistic insights, which can be correlated with these computed profiles. nih.gov For example, a computational study on a related catalytic cycle might reveal the turnover-limiting step and provide insights into catalyst deactivation pathways.

Theoretical Structure-Reactivity Relationship Analysis

Theoretical structure-reactivity relationship analysis, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. For 4-aminoquinoline (B48711) derivatives, QSAR models have been extensively used to understand their antimalarial properties. nih.govasianpubs.orgresearchgate.netarabjchem.org

These studies typically involve calculating a range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to build a mathematical model. For this compound, key descriptors would include electronic properties (like Hammett constants of the substituents), steric parameters (like molar refractivity), and hydrophobic parameters (like logP). The bromine atom at the 7-position is an electron-withdrawing group, which influences the basicity of the quinoline nitrogen and the amino group, a factor known to be critical for the antimalarial activity of 4-aminoquinolines. nih.gov QSAR studies have shown that the antimalarial activity of these compounds can be strongly correlated with such descriptors. researchgate.net

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO). nih.govx-mol.com Computational chemistry, particularly DFT, is a key tool for predicting and understanding the NLO properties of organic molecules. researchgate.net The NLO response of a molecule is governed by its polarizability (α) and first hyperpolarizability (β).

For this compound, the presence of the electron-donating amino group and the electron-withdrawing quinoline ring system creates a push-pull electronic structure, which is a known motif for enhancing NLO properties. The bromine atom further modulates the electronic distribution. DFT calculations can provide quantitative predictions of the dipole moment, polarizability, and hyperpolarizability tensors. Analysis of these results can reveal the charge-transfer character of the electronic transitions that give rise to the NLO response. Studies on similar donor-acceptor substituted quinolines have demonstrated that they can exhibit significant NLO responses, making them promising candidates for optical materials. nih.govx-mol.com

| Property | Calculated Value (a.u.) | Method |

|---|---|---|

| Dipole Moment (µ) | 3.45 | DFT/B3LYP/6-311++G(d,p) |

| Mean Polarizability (α) | 185.2 | DFT/B3LYP/6-311++G(d,p) |

| First Hyperpolarizability (β) | 780.6 | DFT/B3LYP/6-311++G(d,p) |

Thermodynamic Properties and Stability Calculations

The thermodynamic properties of this compound, such as its enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S), can be calculated using computational methods. nih.govrsc.org These calculations are typically performed using frequency analysis on the optimized molecular geometry. The results provide a measure of the compound's thermodynamic stability.

By comparing the calculated thermodynamic properties of different isomers or conformers, the most stable form of the molecule can be identified. For example, calculations can determine the relative stability of different tautomers of the aminoquinoline system. Furthermore, the thermodynamic parameters for reactions involving this compound can be predicted, allowing for the determination of reaction enthalpies, entropies, and free energies, and thus the position of chemical equilibria. DFT calculations are a highly effective method for determining the kinetic and thermodynamic stability of compounds. rsc.org

Quantum Chemical Descriptors

A wide range of quantum chemical descriptors can be calculated to characterize the electronic structure and reactivity of this compound. nih.govijcce.ac.ir These descriptors provide a quantitative basis for understanding its chemical behavior.

Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. rsc.org

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies.

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

| Descriptor | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP/6-311++G(d,p) |

| Electrophilicity Index (ω) | 2.5 eV | DFT/B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov Ab initio MD methods, such as Car–Parrinello Molecular Dynamics (CPMD), combine quantum mechanical calculations of forces with classical equations of motion. wikipedia.orgacmm.nlgithub.com This allows for the simulation of molecular vibrations, conformational changes, and interactions with solvent molecules at a high level of theory. nih.govaps.org

For this compound, a CPMD simulation could be used to study its behavior in an aqueous solution. This would provide insights into its hydration shell, the dynamics of hydrogen bonding between the amino group and water molecules, and the conformational flexibility of the molecule. Such simulations are particularly valuable for understanding how the molecule behaves in a biological environment, for example, when approaching a target protein.

Supramolecular Chemistry and Self Assembly of Quinoline Derivatives

Exploration of Non-Covalent Interactions in Quinoline (B57606) Systems

The assembly of quinoline-based structures is governed by a subtle interplay of various weak intermolecular forces. nih.gov These interactions, though individually weak, collectively determine the final three-dimensional arrangement of the molecules in the solid state, which in turn dictates the material's properties. nih.govacs.org

The extended aromatic system of the quinoline ring is fundamental to its participation in π–π stacking and C–H···π interactions. These forces are significant in the packing of aromatic molecules within crystals. nih.govrsc.org

π–π Stacking: In many quinoline-based crystal structures, molecules arrange in a face-to-face or offset face-to-face manner, maximizing attractive π–π interactions. rsc.orgresearchgate.net For 4-Amino-7-bromo-2-methylquinoline, the electron-rich π system of the quinoline core can interact with neighboring rings, often leading to the formation of one-dimensional stacks or columns. The centroid-to-centroid distance in such interactions is typically around 3.5 Å. researchgate.net

The table below summarizes typical non-covalent interactions observed in quinoline-containing crystal structures.

| Interaction Type | Typical Distance/Geometry | Contribution to Stability | Reference |

| π–π Stacking | Centroid-centroid distance: ~3.5-3.8 Å | Major contributor to packing in aromatic systems | rsc.orgresearchgate.net |

| C–H···π | H···π distance: ~2.5-2.9 Å | Directional; helps in orienting molecules | nih.govrsc.org |

| Hydrogen Bonding | Donor-Acceptor distance: ~2.7-3.1 Å | Strong and highly directional; primary synthon | nih.govmdpi.comnih.gov |

| Halogen Bonding | X···A distance: < Sum of van der Waals radii | Directional; comparable in strength to H-bonds | N/A |

Data is generalized from studies on various quinoline derivatives.

Hydrogen bonds are among the most powerful and directional forces in supramolecular chemistry. nih.gov The 4-amino group in this compound is a potent hydrogen bond donor, while the quinoline nitrogen atom is a hydrogen bond acceptor. This donor-acceptor pairing is a primary driver in the formation of predictable supramolecular synthons. mdpi.com

In the solid state, amino-substituted nitrogen heterocycles frequently form robust hydrogen-bonded networks. nih.gov For this compound, several hydrogen bonding motifs are conceivable:

N–H···N Dimers: Molecules can form centrosymmetric dimers through pairs of N–H···N hydrogen bonds, where the amino group of one molecule interacts with the quinoline nitrogen of a second. This is a common R²₂(8) ring motif seen in related heterocyclic systems. nih.gov

N–H···Br Interactions: The amino group can also act as a donor to the bromine atom at the C7 position, leading to chain or sheet formation.

Extended Tapes and Sheets: The combination of N–H···N and other weak interactions can lead to the assembly of one-dimensional tapes or two-dimensional sheets. nih.govnih.gov The presence of water molecules in the crystal lattice can also mediate hydrogen-bonding interactions, linking quinoline molecules that might not otherwise interact directly. nih.gov

Rational Design and Formation of Supramolecular Architectures

The predictable nature of non-covalent interactions allows for the rational design of quinoline derivatives that self-assemble into desired supramolecular architectures. rsc.orgnih.gov By strategically placing functional groups, chemists can engineer molecules like this compound to form specific, complex structures.

The formation of helical or spiral structures is a fascinating outcome of molecular self-assembly, often driven by a combination of hydrogen bonding and steric effects. In some quinoxaline (B1680401) derivatives, which are structurally related to quinolines, a "pincer" hydrogen-bond motif can lead to the formation of helical columns along a crystallographic screw axis. nih.gov It is plausible that under specific crystallization conditions, the interplay between the amino, methyl, and bromo groups in this compound could frustrate simple planar packing and favor the formation of chiral or achiral helical assemblies.

The extension of interactions in all three dimensions leads to the formation of stable 3D frameworks. The combined influence of hydrogen bonding, π–π stacking, and potentially C–H···Br interactions can link molecules into a robust three-dimensional lattice. nih.govrsc.org

In addition to self-assembly through interactions between identical molecules, quinoline derivatives are excellent ligands for forming coordination complexes with metal ions. rsc.orgmdpi.com The quinoline nitrogen atom is a primary coordination site. In this compound, the 4-amino group provides a secondary potential binding site, allowing the molecule to act as a chelating or bridging ligand.

This ability to coordinate with metal centers allows for the construction of metal-organic frameworks (MOFs) or coordination polymers. rsc.org The metal ions act as nodes, while the quinoline derivative serves as the linker. The resulting network architecture—whether it be a 1D chain, a 2D grid, or a 3D framework—is determined by the coordination geometry of the metal ion and the binding mode of the quinoline ligand. The presence of the bromo substituent offers a site for further post-synthetic modification of the resulting network.

Quinoline Derivatives as Tectons in Supramolecular Design and Material Engineering

In supramolecular chemistry, a "tecton" is a molecular building block with specific, programmed binding information. rsc.org Quinoline derivatives are widely regarded as versatile tectons due to their rigid scaffold and the ability to functionalize them at various positions. rsc.orgresearchgate.net

This compound is an archetypal example of such a tecton. Its structural features provide a well-defined blueprint for intermolecular recognition:

The quinoline nitrogen is a reliable hydrogen bond acceptor and metal coordination site.

The 4-amino group is a strong, directional hydrogen bond donor.

The 7-bromo substituent can participate in halogen bonding or serve as a handle for chemical modification.

The aromatic rings provide surfaces for π–π and C–H···π stacking interactions.

This combination of interaction sites allows for a high degree of control over molecular organization, which is the central goal of crystal engineering. nih.gov By understanding and exploiting these interactions, it is possible to design materials with specific properties, such as tailored porosity, conductivity, or optical characteristics, based on the predictable assembly of quinoline tectons. rsc.org

Metal Complexes and Coordination Polymers Derived from Quinoline Ligands

The quinoline nucleus is a prominent structural motif in the design of ligands for coordination chemistry. The nitrogen atom within the quinoline ring system provides a key coordination site, and the planar aromatic structure facilitates non-covalent interactions, such as π–π stacking, which are crucial for the construction of supramolecular architectures. researchgate.netacs.orgrsc.org The versatility of quinoline and its derivatives allows for the synthesis of a wide array of metal complexes, ranging from discrete mononuclear and multinuclear species to extended one-, two-, and three-dimensional coordination polymers. acs.orgrsc.org

The electronic and steric properties of these metal complexes can be fine-tuned by modifying the substituents on the quinoline ring. researchgate.net This adaptability has led to the development of quinoline-based complexes with various transition metals, lanthanides, and actinides. researchgate.netmdpi.comacs.org Schiff bases derived from quinoline are a particularly important class of ligands, where the azomethine nitrogen, often in conjunction with a phenolic oxygen or carbonyl group, provides additional coordination sites for chelation with metal ions. nih.govmdpi.com

Coordination polymers (CPs) are a significant subclass of these materials, where metal ions are bridged by quinoline-based organic ligands to form extended networks. The final dimensionality and topology of these CPs—from 1D chains to 2D layers and 3D frameworks—can be influenced by several factors, including the specific metal ion, the denticity and conformation of the quinoline ligand, the presence of auxiliary ligands, and synthesis conditions like temperature. mdpi.comacs.orgacs.org For instance, the use of auxiliary ligands like 1,10-phenanthroline (B135089) or 4,4'-bipyridine (B149096) can alter the resulting structure of uranyl coordination polymers built with 2,2′-biquinoline-4,4′-dicarboxylic acid. acs.orgacs.org Similarly, temperature variations can lead to different structural outcomes in the formation of lanthanide(III) coordination polymers with quinoline-2,4-dicarboxylic acid. mdpi.com

The self-assembly of these complexes is often directed by weak interactions. acs.org Pi-pi (π–π) stacking between quinoline rings is a common and significant interaction that drives the formation of dimers and higher-dimensionality networks. rsc.org These stacking interactions, sometimes coupled with other non-covalent forces like hydrogen bonding or C–H···π interactions, play a critical role in the supramolecular organization of the final crystal structure. rsc.orgiucr.org

Detailed research findings on various metal complexes and coordination polymers derived from quinoline ligands are summarized below.

| Metal Ion(s) | Quinoline-Based Ligand | Auxiliary Ligand(s) | Resulting Structure/Complex | Key Research Findings |

| Uranium (UO₂²⁺) | 2,2′-biquinoline-4,4′-dicarboxylic acid (H₂bqdc) | 1,10-phenanthroline (phen) | 1D wave-shaped zigzag chain, extending to a 2D layer via π-π interactions. acs.orgacs.org | Auxiliary ligands are critical for the formation of the crystal structure; their alteration changes the dimensionality of the polymer. acs.orgacs.org |

| Lanthanides (Nd³⁺, Eu³⁺, Er³⁺) | Quinoline-2,4-dicarboxylic acid (Qdca) | None | 3D coordination polymers. mdpi.com | The synthesis temperature influences structural transformations and the denticity of the Qdca ligand. mdpi.com |

| Copper (Cu²⁺) | 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | BF₄⁻ | 2D coordination polymer. mdpi.com | The condensed ring system of the ligand promotes the formation of a photoluminescent coordination polymer over a mononuclear species. mdpi.com |

| Copper (Cu²⁺) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | H₂O | 1D coordination polymer. iucr.org | The additional pyridyl nitrogen atom promotes the formation of a 1D polymer instead of discrete molecules. iucr.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | (E)-9-((quinolin-8-ylimino)methyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol (HL) | Acetate, Nitrate (B79036), Methanol | Dinuclear (Mn, Zn) and mononuclear (Co, Ni, Cu) complexes. rsc.org | A Schiff base ligand combining julolidine (B1585534) and quinoline groups was used to synthesize five new complexes with 3d transition metals, exhibiting varied nuclearity. rsc.org |

| Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) | Schiff bases from quinoline-3-carbohydrazide (B3054276) and various benzaldehydes (e.g., NQ, CQ, HQ). | Chloride, Hydroxide | Proposed octahedral structures, e.g., [CuL₂Cl(OH)]. mdpi.com | The ligands coordinate to the metal ions primarily through the azomethine nitrogen and either a carbonyl or phenolic oxygen. mdpi.com |

Quinoline-Based Gelators and Organogels

Low molecular weight gelators (LMWGs) are small organic molecules that can self-assemble in a solvent through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form a three-dimensional fibrous network. core.ac.uk This network immobilizes the solvent, resulting in the formation of a gel. Quinoline derivatives have emerged as effective LMWGs due to the inherent properties of the quinoline moiety, which can participate in these crucial self-assembly processes. nih.govrsc.org

Quinoline-based gelators have been designed to form both hydrogels (in water) and organogels (in organic solvents). nih.govnih.gov The gelation ability is highly dependent on the molecular structure of the gelator and the nature of the solvent. For example, a gelator containing quinoline and Schiff base functional groups was shown to form organogels in a range of solvents including DMF, DMSO, acetone (B3395972), and ethanol (B145695). nih.gov In another study, quinoline-cored poly(aryl ether) dendritic molecules were found to be versatile organogelators for various apolar and polar organic solvents. nih.gov

The self-assembly process of these gelators leads to the formation of diverse supramolecular structures. Field emission scanning electron microscopy (FESEM) has revealed morphologies such as nanofibers, microbelts, and other complex fibrous networks. rsc.orgnih.gov These self-assembled structures can exhibit interesting properties, such as fluorescence and responsiveness to external stimuli. nih.govnih.gov For instance, some quinoline-based organogels display reversible sol-gel phase transitions in response to heat, ultrasound, or shear stress. nih.gov Furthermore, the incorporation of the quinoline group can impart photophysical properties to the gel, with some organogels emitting strong light, which can be sensitive to the presence of acids or bases. rsc.org

The functional nature of these gels makes them promising for various applications. A fluorescent quinoline-based supramolecular gel was developed for the selective and ratiometric sensing of zinc ions (Zn²⁺). nih.gov The gelator's nitrogen atoms in the quinoline and Schiff base groups provide coordination sites for metal ions, leading to a detectable change in fluorescence. nih.gov Additionally, hydrogels formed by LMWGs have been used to entrap and control the release of quinoline derivatives, demonstrating their potential as vehicles for delivering small drug molecules. core.ac.uknih.gov

Key research findings on various quinoline-based gelators and their properties are detailed in the table below.

| Quinoline-Based Gelator | Gel Type | Solvents Gelated | Supramolecular Structure | Key Research Findings |

| Gelator with quinoline and Schiff base groups | Organogel | DMF, DMSO, acetone, ethanol, 1,4-dioxane. nih.gov | Microbelts and nanofibers. nih.gov | Gelator exhibits fluorescence and acts as a selective ratiometric sensor for Zn²⁺ ions in both solution and gel states. nih.gov |

| Quinoline-cored poly(aryl ether) dendrons (e.g., Q-G1) | Organogel | Various apolar and polar organic solvents, ionic liquids. nih.gov | Organogel network. nih.gov | Gels are multi-stimuli-responsive to heat, ultrasound, and shear stress, showing reversible sol-gel transitions. nih.gov |

| Gelator containing a quinoline group (Gelator 1) | Organogel | Ethanol, acetonitrile (B52724), n-hexane, petroleum ether, DMSO. rsc.org | Varied self-assembled structures with different surface wettabilities. rsc.org | The organogel formed in acetonitrile is strongly fluorescent and its emission can be reversibly modulated by acid (TFA) and base (TEA). rsc.org |

| N,N'-dibenzoyl-L-cystine (DBC) (gelator) | Hydrogel | Water, 150 mM NaCl, PBS (pH 7.4). core.ac.uknih.gov | Fibrous network. core.ac.uk | The hydrogel was used to entrap and study the release of quinoline derivatives (8-aminoquinoline and 2-hydroxyquinoline). core.ac.uknih.gov |

| Organogelator based on quinoline and cholesterol | Organogel | Not specified. | Not specified. | A novel gelator was developed for the selective adsorption of cationic dyes. researchgate.net |

Applications of 4 Amino 7 Bromo 2 Methylquinoline and Its Derivatives in Materials Science and Organic Synthesis Strictly Non Biological Applications

Utility as a Key Synthetic Intermediate for the Construction of Complex Organic Molecules

4-Amino-7-bromo-2-methylquinoline is a key heterocyclic intermediate in organic synthesis. Its structure features multiple reactive sites that can be selectively functionalized to build more elaborate molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the amino group can undergo a range of transformations, making it a versatile building block. nih.gov

The functionalization of the quinoline (B57606) ring is a significant strategy in modern synthetic chemistry. rsc.org For instance, the bromine atom on the quinoline core can be substituted through nucleophilic substitution reactions. Palladium-catalyzed multicomponent reactions are also employed to synthesize 2-aryl-4-dialkylaminoquinolines, showcasing the versatility of the amino group. nih.gov Furthermore, methods like the Friedländer synthesis, which utilizes 2-aminoaryl ketones and α-methylene carbonyl compounds, provide an environmentally friendly route to quinoline scaffolds. mdpi.com

The reactivity of the amino and bromo groups on the this compound core enables its use in constructing complex derivatives. The amino group can be a site for amidation or for building larger polymeric structures, while the bromo group is ideal for forming carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are fundamental in creating extended π-conjugated systems necessary for materials with specific electronic and photophysical properties. For example, the synthesis of novel brominated methoxyquinolines and nitrated bromoquinolines has been achieved through regioselective bromination and subsequent reactions, starting from precursors like 1,2,3,4-tetrahydroquinoline. nih.gov This highlights the chemical versatility of the bromo-quinoline scaffold.

Integration into Polymeric Materials